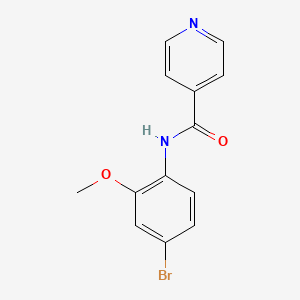
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide
Vue d'ensemble
Description
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of aromatic amides It features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a bromine atom and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Coupling Reaction: The brominated intermediate is then coupled with pyridine-4-carboxylic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the formation of the amide bond between the carboxylic acid group of the pyridine derivative and the amine group of the brominated intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The carboxamide group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of a base such as potassium phosphate and a boronic acid derivative.
Major Products
Substitution: Formation of N-(4-substituted-2-methoxyphenyl)pyridine-4-carboxamide derivatives.
Oxidation: Formation of N-(4-bromo-2-hydroxyphenyl)pyridine-4-carboxamide or N-(4-bromo-2-formylphenyl)pyridine-4-carboxamide.
Reduction: Formation of N-(4-bromo-2-methoxyphenyl)pyridine-4-amine.
Coupling: Formation of biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Chemical Biology: The compound is used in the design of chemical probes for investigating cellular pathways and mechanisms.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s stability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromo-2-methylphenyl)pyridine-4-carboxamide
- N-(4-bromo-2-hydroxyphenyl)pyridine-4-carboxamide
- N-(4-bromo-2-chlorophenyl)pyridine-4-carboxamide
Uniqueness
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development. Additionally, the combination of the bromine atom and the methoxy group provides a versatile platform for further functionalization and derivatization.
Propriétés
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJNRRAFTXGDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4703950.png)
![8-(2,4,5-trimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4703958.png)
![(2E)-N-[(4-butylphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4703960.png)
![N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4703963.png)
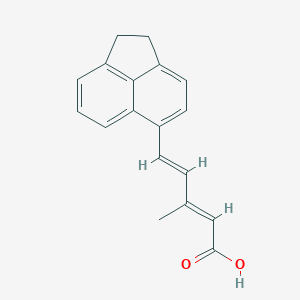
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4703974.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4703981.png)
![(5E)-1-(2-methylphenyl)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4703996.png)
![N'-[(2-bromophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B4704000.png)
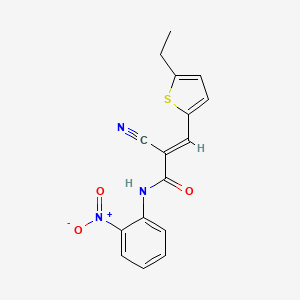
![2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4704014.png)
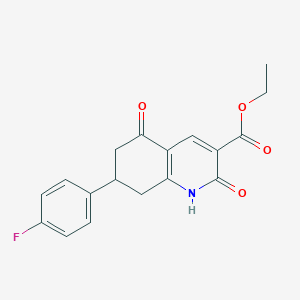
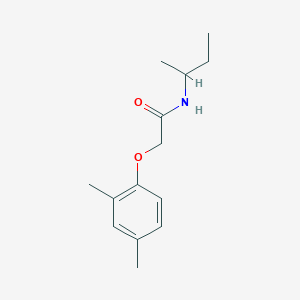
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4704044.png)
